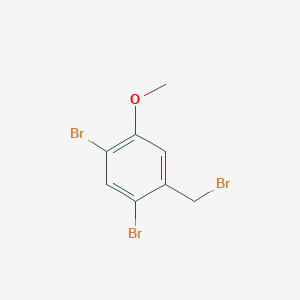

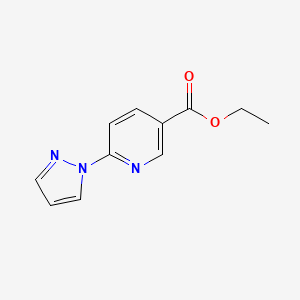

ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .

Synthesis Analysis

Pyrazole derivatives can be synthesized through several methods. One common method involves the reaction of hydrazines with 1,3-diketones . The synthesis methods are often systematized according to the method used to assemble the pyrazolopyridine system .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with vinyl azide, aldehyde, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles .Physical And Chemical Properties Analysis

Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific pyrazole derivatives would depend on their particular structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

One prominent application of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is in the synthesis of novel heterocyclic compounds. A study by Ghaedi et al. (2015) reports an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yields new N-fused heterocycle products in good to excellent yields, highlighting its utility in creating complex organic frameworks (Ghaedi et al., 2015).

Intermediate for Pesticide Synthesis

Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, closely related to the chemical , serves as an important intermediate in the synthesis of the pesticide chlorantraniliprole. Ju (2014) describes an expedient route and technology for this pyrazole synthesis using 2,3-dichloropyridine as the starting material, achieving an optimized total yield of 43.1%. The simplicity of the hydrazinolysis process, requiring no solvent, underscores the compound's significance in agricultural chemistry (Ju, 2014).

Fluorophore Synthesis

The compound has also been leveraged in the synthesis of new fluorophores. Yan et al. (2018) developed a cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, indicating potential applications in materials science for developing fluorescent markers and probes (Yan et al., 2018).

Coordination Chemistry and Catalysis

In coordination chemistry, the synthesis and characterization of complexes with metals like iron(II), cobalt(II), and nickel(II) using (pyrazolyl)-(phosphinoyl)pyridine ligands demonstrate the compound's role in catalysis. Nyamato et al. (2015) synthesized new complexes that showed activity in ethylene oligomerization reactions, producing oligomers like C4, C6, and C8. The nature of the solvent and co-catalyst significantly affected both the activities and product compositions, indicating the compound's utility in developing industrial catalysts (Nyamato et al., 2015).

Wirkmechanismus

Target of Action

Pyrazoline derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound could interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Pyrazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to inhibit enzymes, disrupt metabolic pathways, or modulate receptor activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazoline derivatives, it is likely that multiple pathways could be affected .

Result of Action

Based on the reported activities of similar compounds, it could potentially lead to changes in cellular processes, enzyme activities, and receptor signaling .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 6-pyrazol-1-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYRMRNSBBYZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2440142.png)

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)

![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)

![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)

![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)